

physicochemical characteristics of 1-Amino-indan-4-ol hydrochloride

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Compound of Interest

Compound Name: 1-Amino-indan-4-ol hydrochloride

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An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-indan-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Amino-indan-4-ol hydrochloride is a member of the aminoindane class of molecules, a scaffold of significant interest in medicinal chemistry and drug development. Derivatives of aminoindane are known for their neuroprotective and catecholamine-modulating activities, with prominent examples including rasagiline, an irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.^[1] A thorough understanding of the physicochemical properties of novel aminoindane derivatives like **1-Amino-indan-4-ol hydrochloride** is fundamental for their advancement in research and development, impacting everything from formulation and stability to bioavailability and analytical method development.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of **1-Amino-indan-4-ol hydrochloride**. It is structured to deliver not just data, but also the underlying scientific rationale for characterization methodologies. We delve into the compound's chemical identity, core properties such as solubility and thermal behavior, detailed spectroscopic profiles, and recommended stability and storage conditions. This document is designed to serve as a practical and authoritative resource for scientists, enabling them to handle, analyze, and formulate this compound with confidence and precision.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure and identity. **1-Amino-indan-4-ol hydrochloride** is a chiral molecule featuring a bicyclic indane core, substituted with a primary amine at the 1-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its aqueous solubility and stability.

Caption: Structure of **1-Amino-indan-4-ol Hydrochloride**.

Table 1: Chemical Identifiers for 1-Amino-indan-4-ol and Related Compounds

Identifier	Value	Source
IUPAC Name	(1R)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride	
CAS Number	1228561-05-4 (for (R)-free base)	[2]
Molecular Formula	C ₉ H ₁₁ NO · HCl	[3]
Molecular Weight	185.65 g/mol (Hydrochloride Salt)	[3]
149.19 g/mol (Free Base)	[2]	
InChI Key (Free Base)	GWFKPABLUSNUAP-MRVPVSSYSA-N ((R)-isomer)	[2]

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, formulation, and in biological systems.

Appearance and Physical State

The compound is typically supplied as a white to off-white or grey solid, a characteristic common for many amine hydrochloride salts.[2][4]

Solubility

The hydrochloride salt form is expected to confer moderate to high solubility in aqueous media. Solubility in organic solvents will vary based on polarity.

Table 2: Predicted and Observed Solubility Profile

Solvent	Expected Solubility	Rationale / Notes
Water	Soluble	The ionic nature of the hydrochloride salt and the polar hydroxyl group promote aqueous solubility.
Methanol	Soluble	A polar protic solvent capable of hydrogen bonding. The free base of a related compound, (R)-(-)-1-Aminoindan, is soluble in methanol.[5]
DMSO	Soluble	A polar aprotic solvent widely used for dissolving a broad range of compounds.
Dichloromethane	Sparingly Soluble	Lower polarity compared to protic solvents; solubility is expected to be limited.
Hexanes / Heptane	Insoluble	Non-polar solvents are unlikely to dissolve a polar salt.

Thermal Analysis

Thermal properties like the melting point are crucial indicators of purity and polymorphic form.

- **Melting Point:** The melting point for the closely related racemic 1-Aminoindan hydrochloride is reported to be in the range of 206-210 °C.[6] The presence of the hydroxyl group on the aromatic ring in **1-Amino-indan-4-ol hydrochloride** may allow for additional hydrogen bonding, potentially influencing this value. Differential Scanning Calorimetry (DSC) is the preferred method for a precise determination.

Acid-Base Properties (pKa)

The molecule possesses two ionizable centers: the primary amino group and the phenolic hydroxyl group. Their pKa values are critical for understanding the compound's charge state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

- Amino Group (pKa₁): The primary amine, protonated as the hydrochloride salt, will have a pKa typical of anilinium-like ions, estimated to be in the range of 9-10.
- Hydroxyl Group (pKa₂): The phenolic hydroxyl group is weakly acidic, with a pKa typically around 10.

The proximity of these values suggests that the molecule's net charge will be highly sensitive to pH changes in the physiological range.

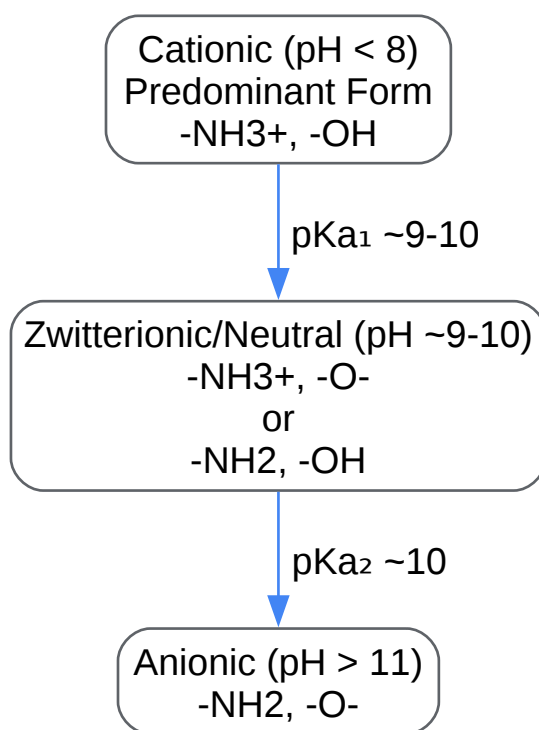


Figure 2: pH-Dependent Ionization States

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Caption: Predicted ionization states of 1-Amino-indan-4-ol across a pH range.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint for the molecule, essential for structural confirmation and quality control. The following data is predictive, based on the known structure and spectral data from analogous compounds like 1-aminoindan.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution pattern will lead to distinct multiplets.
 - Indane Methine Proton (CH-NH₃⁺): A multiplet around δ 4.0-4.5 ppm.
 - Indane Methylene Protons (CH₂): Complex multiplets expected in the δ 1.5-3.0 ppm range.
 - Exchangeable Protons (OH, NH₃⁺): Broad signals whose chemical shift is dependent on solvent and concentration. The NH₃⁺ protons will likely appear as a broad singlet downfield.
- ^{13}C NMR:
 - Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon bearing the -OH group (C-4) will be significantly downfield.
 - Indane Methine Carbon (C-1): Signal around δ 50-60 ppm.
 - Indane Methylene Carbons: Signals in the δ 25-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3200-3500 (broad)	O-H (Phenol)	Stretching
2800-3100 (broad)	N-H (Ammonium)	Stretching
2850-3000	C-H (Aliphatic)	Stretching
3010-3100	C-H (Aromatic)	Stretching
1500-1600	C=C (Aromatic)	Stretching
1200-1300	C-O (Phenol)	Stretching

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is ideal for this molecule.

- Expected Ion: The analysis should reveal a prominent molecular ion peak corresponding to the free base $[M+H]^+$ at m/z 150.1.
- Fragmentation: Key fragmentation patterns would likely involve the loss of ammonia (NH_3) from the parent ion.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

- Stability: Phenolic compounds can be susceptible to oxidation, which may lead to coloration over time. The hydrochloride salt form generally offers better stability than the free base.
- Recommended Storage: To ensure long-term stability, the compound should be stored under an inert gas (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[4] It should be protected from light and moisture.

Experimental Methodologies

The following protocols are provided as standardized, self-validating systems for the characterization of **1-Amino-indan-4-ol hydrochloride**.

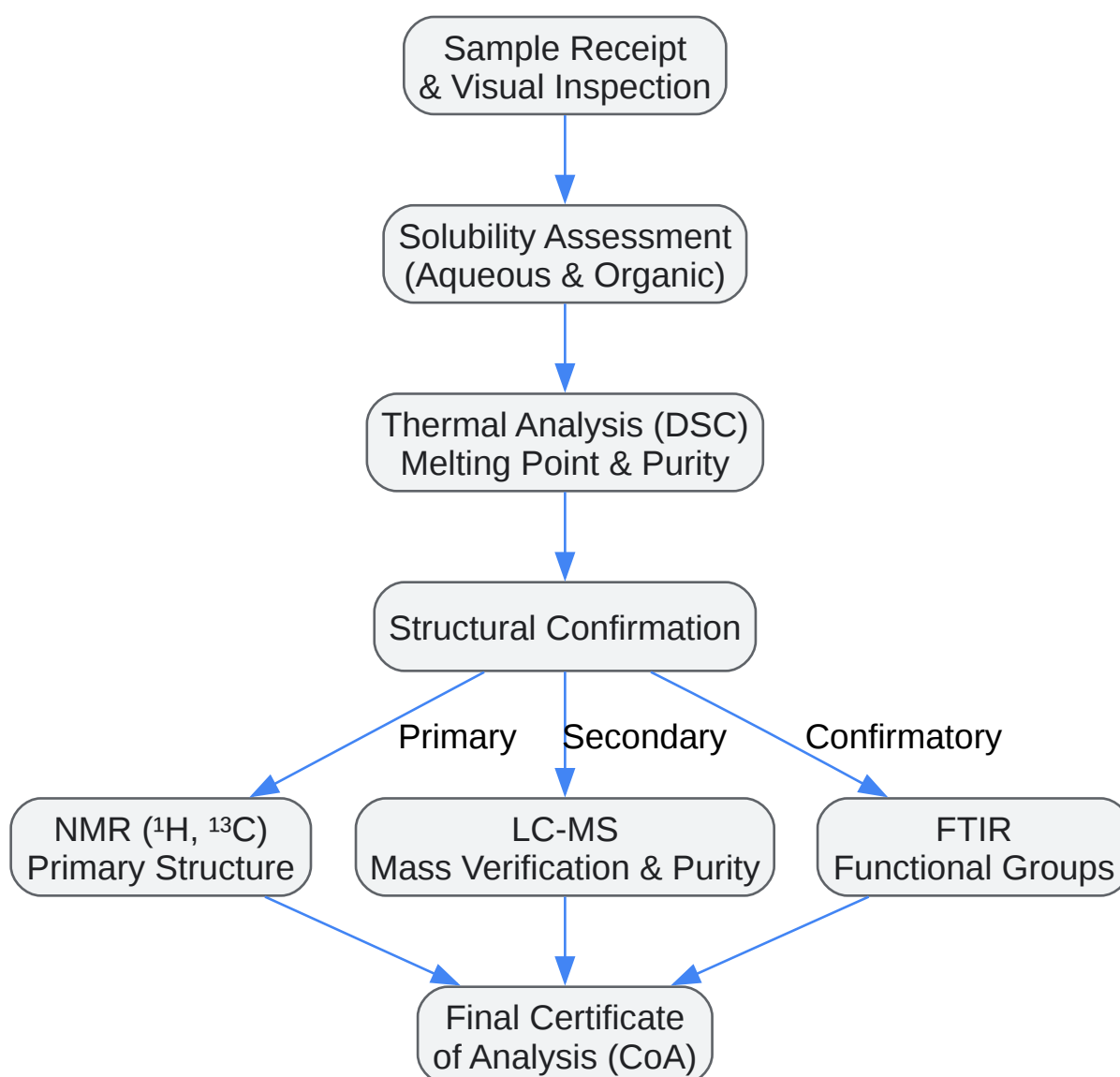


Figure 3: Analytical Workflow for Compound Characterization

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Caption: A typical workflow for the physicochemical characterization of a new batch.

Protocol: Melting Point Determination by Differential Scanning calorimetry (DSC)

- Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.
- Instrumentation: Place both the sample and reference pans into the DSC cell.

- Method: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
- Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
 - Scientist's Note: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔH_{fus}), and can reveal polymorphic transitions, desolvation events, or decomposition, offering a more complete thermal profile.

Protocol: pKa Determination by Potentiometric Titration

- Preparation: Prepare a ~0.01 M solution of **1-Amino-indan-4-ol hydrochloride** in deionized water.
- Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Derivative plots (dpH/dV) can be used to accurately determine the equivalence points.
 - Scientist's Note: This method directly measures the buffering capacity of the ionizable groups. For molecules with close pKa values, specialized software may be needed to deconvolute the titration curve and accurately assign the values.

Protocol: LC-MS for Identity and Purity

- Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or water. Dilute to a working concentration of ~10 µg/mL.
- Chromatography:
 - Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Analysis: Perform a full scan from m/z 50 to 500 to find the $[M+H]^+$ ion.
 - Purity: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
 - Scientist's Note: The inclusion of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure the amine remains protonated for good peak shape and efficient ESI+ ionization.

Conclusion

1-Amino-indan-4-ol hydrochloride is a chiral small molecule with physicochemical properties that make it amenable to research and development. Its nature as a hydrochloride salt provides good aqueous solubility, while its dual ionizable groups (amine and phenol) dictate a pH-dependent charge profile crucial for biological interactions. The spectroscopic and thermal fingerprints outlined in this guide provide a robust framework for its unambiguous identification and quality assessment. The provided protocols offer standardized methods for researchers to validate their materials, ensuring reproducibility and reliability in future studies. This comprehensive characterization serves as a critical foundation for any further investigation into the therapeutic potential or synthetic application of this promising aminoindane derivative.

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